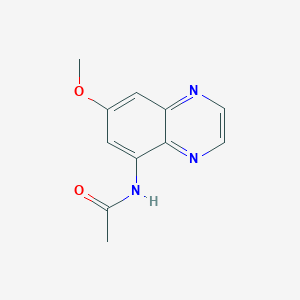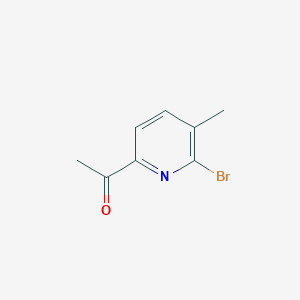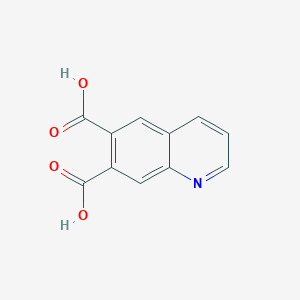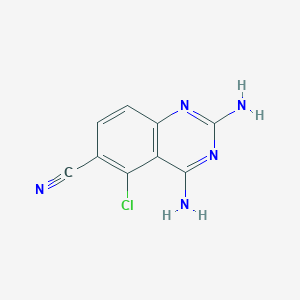
(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide: is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide typically involves the reaction of naphthalen-1-ylamine with an appropriate oxime precursor under controlled conditions. One common method involves the use of sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and elimination to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive oxime group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds share a similar oxime functionality and are used in the synthesis of biologically active molecules.
(2Z)-2-cyano-3-hydroxybut-2-enamides: These compounds also contain an oxime group and are used in medicinal chemistry.
Uniqueness: (2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide is unique due to its naphthalene ring system, which imparts specific electronic and steric properties. This makes it particularly useful in applications where aromaticity and rigidity are desired, such as in the design of enzyme inhibitors and functional materials.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,16H,(H,14,15)/b13-8- |
InChI Key |
HMDIGANJRVGLLN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)


